Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl ester group, and an amino group substituted with a 2-methylpropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Benzoic acid derivative} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of advanced techniques like microwave-assisted synthesis can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methylpropyl ester: Similar in structure but lacks the amino group.
Benzoic acid, 4-methyl-, 2-methylpropyl ester: Contains a methyl group on the benzene ring instead of an amino group.
Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester is unique due to the presence of both the amino group and the ethyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
512175-79-0 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)11-5-7-12(8-6-11)14-9-10(2)3/h5-8,10,14H,4,9H2,1-3H3 |
InChI Key |
NAMIQWYTTBVWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.